Ethanone, 1-(5-azido-2-nitrophenyl)-
Description
Ethanone, 1-(5-azido-2-nitrophenyl)- (CAS: 535992-21-3) is a nitro- and azido-substituted aromatic ketone. Its molecular formula is C₈H₆N₄O₃, featuring a phenyl ring with an azido (-N₃) group at the 5-position and a nitro (-NO₂) group at the 2-position, along with an acetyl (-COCH₃) substituent. This compound is primarily used as an intermediate in synthesizing triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are pivotal in medicinal chemistry and materials science .
Properties
CAS No. |
61955-14-4 |
|---|---|
Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1-(5-azido-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N4O3/c1-5(13)7-4-6(10-11-9)2-3-8(7)12(14)15/h2-4H,1H3 |
InChI Key |
ZWLWOPASKILCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Functional Group Effects
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Hazard Profiles and Handling
- Precautionary measures for similar compounds include avoiding heat and friction .
- Chloro-Nitro Derivatives: 1-(5-Chloro-2-nitrophenyl)ethanone is labeled as an irritant, with handling protocols emphasizing controlled storage and usage .
Stability and Environmental Impact
- Thermal Stability : Azido-nitro compounds are less stable than chloro-nitro analogs due to the azide group’s sensitivity to decomposition.
- Environmental Persistence : Nitro groups generally reduce biodegradability, but azides may pose higher ecotoxicity risks if released unreacted .
Q & A
Q. What are the recommended synthetic routes for Ethanone, 1-(5-azido-2-nitrophenyl)-, and what key parameters influence yield?
A common method involves introducing the azide group via sodium azide (NaN₃) in a polar solvent system (e.g., MeOH/H₂O) under reflux, as demonstrated in the synthesis of structurally similar azido-nitro compounds . Critical parameters include:
- Reaction time : Prolonged heating (e.g., 12 hours) ensures complete conversion of the precursor to the azide derivative.
- Purification : Column chromatography (e.g., SiO₂, hexane/AcOEt 95:5) is effective for isolating the product .
- Click chemistry : Advanced routes may employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the azide group, requiring CuI and DIPEA in dichloromethane .
Q. How should researchers handle and store this compound given its potential hazards?
- Handling : Avoid inhalation/contact (P261/P262) due to unstudied toxicological properties . Use fume hoods and PPE (gloves, goggles).
- Storage : Store in a cool, dry environment away from heat sources to prevent decomposition into toxic NOx gases .
- Risk assessment : Conduct preliminary in vitro toxicity assays, as existing data are insufficient .
Q. What spectroscopic methods are suitable for characterizing the azide and nitro groups?
- IR spectroscopy : Azide stretches (~2100 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1527 cm⁻¹ and ~1322 cm⁻¹) confirm functional groups .
- NMR : ¹H/¹³C NMR resolves aromatic protons and ketone carbonyl signals.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods predict the reactivity of the azide group in click chemistry applications?
Q. What are the implications of conflicting toxicity data, and how should researchers approach risk assessment?
Q. How does the presence of both nitro and azide groups affect the compound’s stability under various conditions?
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures; monitor for NOx release above 150°C .
- Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) assesses nitro group degradation.
- Hydrolytic stability : Test in buffered solutions (pH 1–13) to evaluate azide hydrolysis rates.
Q. Methodological Notes
- Synthetic optimization : Parallel reactions with varying stoichiometry (NaN₃:precursor) can identify yield maxima .
- Safety protocols : Include quenching steps (e.g., EDTA washes post-CuAAC) to remove residual catalysts .
- Data validation : Cross-reference spectral data with computational predictions (e.g., IR peak assignments via Gaussian simulations).
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